molecular formula C13H11NO3 B13809952 Hydroxylamine, O-acetyl-N-(2-naphthoyl)- CAS No. 76749-37-6

Hydroxylamine, O-acetyl-N-(2-naphthoyl)-

Cat. No.: B13809952
CAS No.: 76749-37-6
M. Wt: 229.23 g/mol
InChI Key: UDRJIRXNGIDROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxylamine, O-acetyl-N-(2-naphthoyl)- is a chemical compound with the molecular formula C13-H11-N-O3 and a molecular weight of 229.25 g/mol This compound is known for its unique structure, which includes a hydroxylamine group, an acetyl group, and a naphthoyl group

Preparation Methods

The synthesis of Hydroxylamine, O-acetyl-N-(2-naphthoyl)- typically involves the reaction of hydroxylamine with acetic anhydride and 2-naphthoyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like pyridine to facilitate the reaction.

Chemical Reactions Analysis

Hydroxylamine, O-acetyl-N-(2-naphthoyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The acetyl and naphthoyl groups can be substituted under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Hydroxylamine, O-acetyl-N-(2-naphthoyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a mutagen.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of Hydroxylamine, O-acetyl-N-(2-naphthoyl)- involves its interaction with specific molecular targets and pathwaysThis process often involves the cleavage of the N-O bond, leading to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Hydroxylamine, O-acetyl-N-(2-naphthoyl)- can be compared with other hydroxylamine derivatives such as:

    2,4-Dinitrophenylhydroxylamine (DPH): Known for its use as an electrophilic aminating agent.

    O-(Diphenylphosphinyl)hydroxylamine (DPPH): Used in stereo- and regioselective bond-formation reactions.

    Hydroxylamine-O-sulfonic acid (HOSA): Utilized in various aminating reactions. These compounds share similar reactivity patterns but differ in their specific applications and reaction conditions. .

Properties

CAS No.

76749-37-6

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

(naphthalene-2-carbonylamino) acetate

InChI

InChI=1S/C13H11NO3/c1-9(15)17-14-13(16)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,14,16)

InChI Key

UDRJIRXNGIDROL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.